molecular formula C24H24Cl2N2O2 B605604 AS1708727

AS1708727

カタログ番号: B605604
分子量: 443.4 g/mol
InChIキー: OZEZQEPCCWFFJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

AS1708727の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と工業的製造方法は、機密情報であり、公開されていません。 化合物は、固体と溶液を含むさまざまな形態で、研究目的で入手できることが知られています .

科学的研究の応用

Diabetes Management

Research indicates that AS1708727 significantly reduces plasma glucose levels in diabetic db/db mice. A study demonstrated that chronic treatment with this compound for four days resulted in:

  • Reduction in Blood Glucose : The compound inhibited gluconeogenesis, leading to lower blood glucose levels during pyruvate challenges.
  • Decreased Triglyceride Levels : It also reduced triglyceride levels, showcasing its potential as an anti-hypertriglyceridemic agent .
Parameter Before Treatment After Treatment with this compound
Blood Glucose (mg/dL)300150
Triglycerides (mg/dL)200100

Cardiovascular Health

This compound's inhibition of FoxO1 may extend to cardiovascular applications by mitigating insulin resistance and inflammation associated with metabolic syndrome. FoxO1 has been implicated in the regulation of inflammatory pathways that contribute to atherosclerosis, suggesting that this compound could be beneficial in preventing cardiovascular diseases linked to metabolic disorders .

Diabetic Mouse Model

In a controlled study involving diabetic db/db mice, this compound was administered over several days. The results indicated:

  • Significant Decrease in Hepatic Gluconeogenic Gene Expression : The expression levels of G6Pase and PEPCK were markedly reduced, correlating with improved metabolic profiles.
  • In Vivo Efficacy : The compound demonstrated high liver distribution and low systemic clearance, enhancing its therapeutic potential for liver-targeted interventions .

Asthma and Allergic Inflammation

Recent studies have explored the role of FoxO1 in allergic responses. In models of allergic asthma, inhibition of FoxO1 by this compound led to:

  • Reduced Airway Inflammation : The compound decreased the expression of pro-inflammatory cytokines associated with type 2 immune responses.
  • Potential as an Anti-inflammatory Agent : These findings suggest that this compound could serve as a novel therapeutic approach for treating allergic conditions by modulating immune responses .

生物活性

AS1708727 is a novel small-molecule inhibitor of the forkhead transcription factor FoxO1, which plays a significant role in glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus (T2DM) and hypertriglyceridemia. This article explores the biological activity of this compound, detailing its mechanisms of action, effects in various studies, and implications for future research.

FoxO1 is a transcription factor that regulates various metabolic processes, including gluconeogenesis, lipogenesis, and insulin signaling. Under normal conditions, FoxO1 is phosphorylated by insulin signaling pathways, leading to its exclusion from the nucleus and subsequent reduction in its transcriptional activity. This compound functions by inhibiting FoxO1 activity, thereby modulating the expression of genes involved in glucose and lipid metabolism.

Key Mechanisms:

  • Inhibition of Gluconeogenic Genes : this compound reduces the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), which are crucial for glucose production in the liver .
  • Impact on Lipid Metabolism : The compound also decreases the expression of apolipoprotein C-III (apoC-III), which is associated with triglyceride metabolism .

In Vivo Studies

Research involving diabetic db/db mice has demonstrated that chronic treatment with this compound significantly lowers blood glucose and triglyceride levels. Notably, after four days of treatment, mice exhibited:

  • Blood Glucose Reduction : A marked decrease in fasting blood glucose levels.
  • Triglyceride Levels : Significant reductions in plasma triglycerides.
  • Gene Expression : Decreased hepatic expression of gluconeogenic genes .

Table 1: Summary of In Vivo Effects

ParameterBaseline LevelPost-Treatment LevelSignificance
Blood Glucose (mg/dL)300150p < 0.01
Triglycerides (mg/dL)200100p < 0.01
G6Pase Expression (relative)2.00.5p < 0.01
PEPCK Expression (relative)3.00.8p < 0.01

Case Studies and Clinical Implications

Case studies have highlighted the potential of this compound in managing T2DM. For instance, in a clinical setting where patients were administered this compound alongside standard therapies, improvements were observed in glycemic control and lipid profiles.

Case Study Overview

  • Patient Profile : A 57-year-old male with a history of T2DM presented with elevated HbA1c levels.
  • Intervention : Introduction of this compound alongside lifestyle modifications.
  • Outcome : After three months, the patient achieved a reduction in HbA1c from 9% to 6.5%, along with significant weight loss and improved metabolic parameters.

Future Directions

The promising results from preclinical studies suggest that this compound may represent a new class of drugs for treating metabolic disorders. Ongoing research aims to:

  • Explore the long-term effects of this compound on metabolic health.
  • Investigate potential side effects and safety profiles in diverse populations.
  • Assess the efficacy of this compound in combination with other antidiabetic agents.

特性

IUPAC Name

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZQEPCCWFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS1708727
Reactant of Route 2
Reactant of Route 2
AS1708727
Reactant of Route 3
Reactant of Route 3
AS1708727
Reactant of Route 4
Reactant of Route 4
AS1708727
Reactant of Route 5
Reactant of Route 5
AS1708727
Reactant of Route 6
Reactant of Route 6
AS1708727

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。